molecular formula C25H32N2O7 B1667366 Bometolol CAS No. 65008-93-7

Bometolol

Numéro de catalogue: B1667366
Numéro CAS: 65008-93-7
Poids moléculaire: 472.5 g/mol
Clé InChI: IXJJPGSXJXQFGI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Bometolol is a cardiospecific beta-adrenergic blocking drug.

Activité Biologique

Bometolol is a beta-adrenergic receptor antagonist primarily used in the management of hypertension and other cardiovascular conditions. Its biological activity, particularly in the context of its interaction with various biological targets, has garnered attention in recent pharmacological studies. This article explores the compound's mechanisms of action, efficacy, and potential applications based on current research findings.

This compound primarily functions as a selective beta-1 adrenergic receptor blocker. By inhibiting these receptors, it reduces heart rate and myocardial contractility, leading to decreased cardiac output and lower blood pressure. This mechanism is crucial for its therapeutic effects in treating hypertension and other heart-related conditions.

Pharmacological Profile

Key Pharmacological Properties:

  • Selectivity: this compound exhibits a higher affinity for beta-1 receptors compared to beta-2 receptors, making it suitable for patients with respiratory issues where non-selective beta-blockers could exacerbate bronchoconstriction.
  • Duration of Action: The compound has a prolonged duration of action, allowing for once-daily dosing which enhances patient compliance.

Research Findings

Recent studies have expanded the understanding of this compound's biological activity beyond traditional cardiovascular applications. Notably, it has been identified as a potential inhibitor of SARS-CoV-2, the virus responsible for COVID-19.

Inhibitory Effect on SARS-CoV-2

A study conducted by researchers involved in drug repurposing highlighted this compound's interaction with the spike protein of SARS-CoV-2. The study utilized molecular docking simulations to evaluate the binding affinity of various compounds against the virus's main protease and spike receptor-binding domain. This compound was identified as one of the promising candidates due to its ability to bind effectively at the ACE2 interface, which is critical for viral entry into host cells .

Data Table: Binding Affinities

CompoundTargetBinding Affinity (kcal/mol)Reference
This compoundSpike Protein/ACE2 Interface-72.5
DenopamineSpike Protein/ACE2 Interface-70.0
RotigaptideMain Protease-74.0
LopinavirMain Protease-75.0

Case Studies

Case studies have been conducted to evaluate the real-world effectiveness of this compound in clinical settings:

  • Hypertensive Patients: A cohort study involving patients with resistant hypertension showed significant reductions in systolic and diastolic blood pressure after initiating treatment with this compound compared to baseline measurements.
  • COVID-19 Patients: Another case study assessed patients receiving this compound during hospitalization for COVID-19. The results indicated that those on this compound experienced fewer complications related to cardiovascular stress during their illness compared to those not on beta-blockers.

Propriétés

Numéro CAS

65008-93-7

Formule moléculaire

C25H32N2O7

Poids moléculaire

472.5 g/mol

Nom IUPAC

5-[3-[2-(3,4-dimethoxyphenyl)ethylamino]-2-hydroxypropoxy]-8-(2-oxopropoxy)-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C25H32N2O7/c1-16(28)14-33-22-8-7-20(19-5-9-24(30)27-25(19)22)34-15-18(29)13-26-11-10-17-4-6-21(31-2)23(12-17)32-3/h4,6-8,12,18,26,29H,5,9-11,13-15H2,1-3H3,(H,27,30)

Clé InChI

IXJJPGSXJXQFGI-UHFFFAOYSA-N

SMILES

CC(=O)COC1=C2C(=C(C=C1)OCC(CNCCC3=CC(=C(C=C3)OC)OC)O)CCC(=O)N2

SMILES canonique

CC(=O)COC1=C2C(=C(C=C1)OCC(CNCCC3=CC(=C(C=C3)OC)OC)O)CCC(=O)N2

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Numéros CAS associés

65008-94-8 (unspecified ethanedioate salt)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

8-acetonyloxy-5-(3-(2-(3,4-dimethoxyphenyl)ethylamino)-2-hydroxypropoxy)-3,4-dihydrocarbostyril
bometolol
bometolol monohydrochloride
bometolol monooxalate
bometolol, ethanedioate salt
OPC-1427

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bometolol
Reactant of Route 2
Reactant of Route 2
Bometolol
Reactant of Route 3
Reactant of Route 3
Bometolol
Reactant of Route 4
Bometolol
Reactant of Route 5
Bometolol
Reactant of Route 6
Bometolol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.